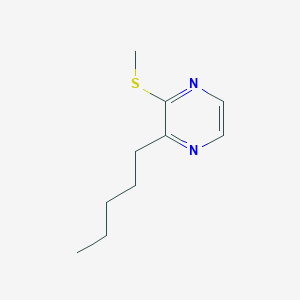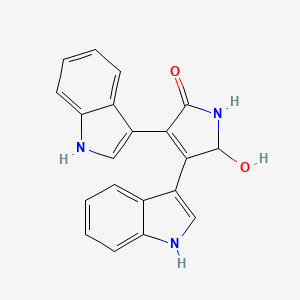
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- includes a pyrrolone ring fused with an indole moiety, making it a unique and interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- can be achieved through various methods. One common approach involves the base-assisted cyclization of 3-cyanoketones . This method is advantageous due to its efficiency and the availability of inexpensive synthetic precursors. Another method involves the Friedel–Crafts alkylation of γ-Hydroxybutyrolactams, which allows for the one-pot preparation of polycyclic indole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that minimize the number of reaction steps. For example, the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a related compound, has been accomplished through a four-step process that includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .
化学反应分析
Types of Reactions
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler structures.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, amines, and various catalysts like Pd(0) and ceric ammonium nitrate . The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the yield and purity of the products.
Major Products
The major products formed from these reactions include various substituted pyrrolones and indole derivatives. These products are often of significant interest due to their potential biological activities and applications in medicinal chemistry .
科学研究应用
2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- has a wide range of scientific research applications:
作用机制
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolone and indole derivatives, such as:
- 3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones
- Polynuclear indole derivatives
- 5-Hydroxy-1,5-dihydro-1H-pyrrol-2-ones
Uniqueness
What sets 2H-Pyrrol-2-one, 1,5-dihydro-5-hydroxy-3,4-di-1H-indol-3-yl- apart is its unique combination of a pyrrolone ring and an indole moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
125313-53-3 |
|---|---|
分子式 |
C20H15N3O2 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
2-hydroxy-3,4-bis(1H-indol-3-yl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C20H15N3O2/c24-19-17(13-9-21-15-7-3-1-5-11(13)15)18(20(25)23-19)14-10-22-16-8-4-2-6-12(14)16/h1-10,19,21-22,24H,(H,23,25) |
InChI 键 |
MTKKHFBXXUZIDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3O)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


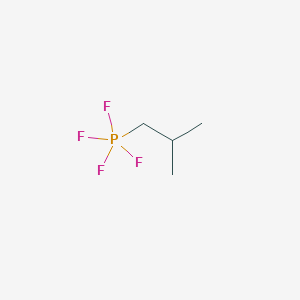
![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
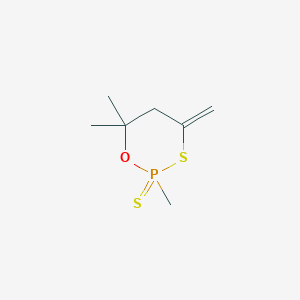
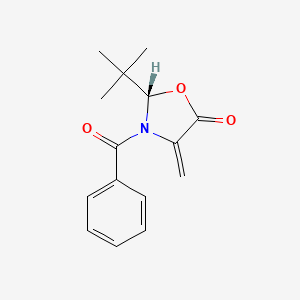
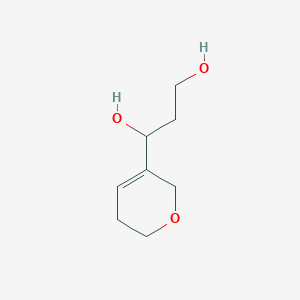

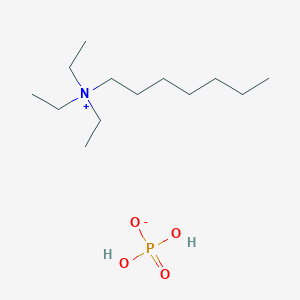
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
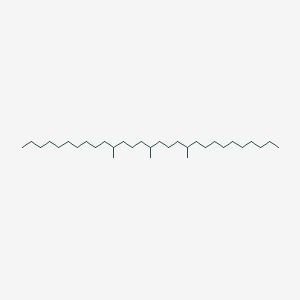
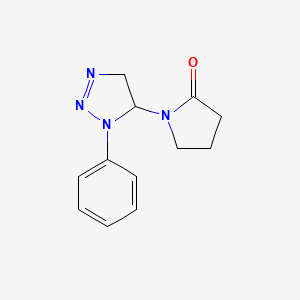

![4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14304279.png)
